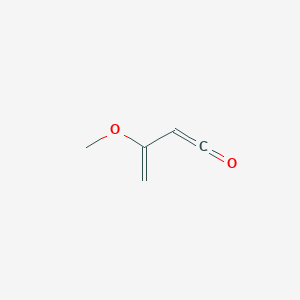

3-Methoxybuta-1,3-dien-1-one

Description

Structure

3D Structure

Properties

CAS No. |

132178-16-6 |

|---|---|

Molecular Formula |

C5H6O2 |

Molecular Weight |

98.10 g/mol |

InChI |

InChI=1S/C5H6O2/c1-5(7-2)3-4-6/h3H,1H2,2H3 |

InChI Key |

RKUJMSAZGRKYJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=C)C=C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methoxybuta 1,3 Dien 1 One and Its Analogs

Strategies for Carbon-Carbon Bond Formation in Dienone Synthesis

The construction of the dienone backbone is a critical aspect of synthesizing 3-methoxybuta-1,3-dien-1-one and its derivatives. Various methodologies have been developed to efficiently form the necessary carbon-carbon bonds.

Enol Ether and Enolate-Based Approaches to Methoxy-Dienones

Enol ethers and enolates are key intermediates in the synthesis of methoxy-dienones due to their inherent nucleophilicity at the α-carbon. wikipedia.orgnih.gov Enolates, typically generated by the deprotonation of a ketone, can react with appropriate electrophiles to construct the dienone framework. bham.ac.ukresearchgate.net The regioselectivity of enolate formation, whether kinetic or thermodynamic, plays a crucial role in determining the final product. bham.ac.uk

Silyl (B83357) enol ethers, which are readily prepared from ketones, offer a milder and more versatile alternative to traditional enolates. bham.ac.ukalmerja.com Their reaction with various electrophiles can be controlled to achieve the desired dienone structure. For instance, the reaction of a silyl enol ether with an α,β-unsaturated acyl halide can lead to the formation of the dienone system.

A notable example in this category is the use of Danishefsky's diene, which is technically 1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene. chemicalbook.com While not the exact target compound, its synthesis and reactivity provide a foundational understanding of how related methoxy-dienones can be assembled.

The table below summarizes some common enolate and enol ether precursors and their typical reaction partners for dienone synthesis.

| Precursor | Reagent | Product Type |

| Ketone Enolate | α,β-Unsaturated Acyl Halide | Dienone |

| Silyl Enol Ether | α,β-Unsaturated Aldehyde | Dienone (after oxidation) |

| Lithium Enolate | Acyl Chloride | β-Diketone (can be converted to dienone) |

Transition Metal-Catalyzed Coupling Reactions for Dienone Construction

Transition metal-catalyzed cross-coupling reactions have become a powerful tool for carbon-carbon bond formation in organic synthesis. rhhz.netumb.eduresearchgate.netacs.org These methods offer high efficiency, functional group tolerance, and control over stereochemistry. Several cross-coupling strategies can be envisioned for the synthesis of this compound and its analogs.

The general mechanism for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. rhhz.netacs.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For dienone synthesis, a vinylboronic acid or ester could be coupled with a halo-enone, or vice-versa.

Stille Coupling: This method utilizes an organotin reagent and an organohalide. A vinylstannane could be coupled with a halo-enone to form the dienone structure.

Negishi Coupling: This reaction employs an organozinc reagent, which is known for its high reactivity and functional group tolerance. nih.gov A vinylzinc reagent could be coupled with a halo-enone.

The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity in these coupling reactions. chinesechemsoc.orgnih.gov

The following table provides a conceptual overview of potential transition metal-catalyzed cross-coupling approaches for dienone synthesis.

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst |

| Suzuki | Vinylboronic acid/ester | Halo-enone | Palladium |

| Stille | Vinylstannane | Halo-enone | Palladium |

| Negishi | Vinylzinc halide | Halo-enone | Palladium or Nickel |

| Heck | Alkene | Halo-enone | Palladium |

Chemo- and Regioselective Functionalization of Dienyl Systems

Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like substituted dienones. chinesechemsoc.orgmdpi.com The presence of multiple reactive sites in a dienyl system necessitates precise control over the reaction conditions to functionalize the desired position. mdpi.com

Directing groups can be employed to guide a catalyst to a specific C-H bond, enabling regioselective functionalization. mdpi.comacs.org For instance, a strategically placed directing group on a diene precursor could facilitate the introduction of the ketone functionality at the desired carbon.

Furthermore, the inherent electronic properties of the dienyl system can be exploited. The electron-donating methoxy (B1213986) group in a precursor can influence the regioselectivity of electrophilic attack. Careful selection of reagents and catalysts is essential to achieve the desired chemo- and regioselective outcome. chinesechemsoc.org

Stereocontrolled Synthesis of this compound Isomers

The stereochemistry of the double bonds in the dienone system can significantly impact its reactivity and the stereochemical outcome of subsequent reactions. Therefore, methods for controlling the (E)/(Z) configuration are of great importance.

Control of (E)/(Z) Configuration in Conjugated Diene Moieties

The (E)/(Z) configuration of the double bonds in a conjugated diene is determined by the relative priorities of the substituents attached to the sp2-hybridized carbons, according to the Cahn-Ingold-Prelog priority rules. pressbooks.puborgosolver.comchegg.comkhanacademy.org

Several synthetic strategies can be employed to control the stereochemistry of the double bonds during the formation of the dienone:

Wittig-type Reactions: The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, is particularly useful for the stereoselective synthesis of alkenes. By choosing the appropriate phosphonate (B1237965) ylide and reaction conditions, one can favor the formation of either the (E) or (Z) isomer of a double bond within the dienone framework.

Stereospecific Cross-Coupling Reactions: Many transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are stereospecific. This means that the stereochemistry of the starting vinyl halide or vinylmetal reagent is retained in the product. By using stereochemically pure starting materials, one can control the configuration of the newly formed double bond.

Kinetic vs. Thermodynamic Control: In some reactions, the stereochemical outcome can be influenced by the reaction conditions. youtube.com Lower temperatures and shorter reaction times often favor the kinetically controlled product, while higher temperatures and longer reaction times can lead to the more stable, thermodynamically controlled product. youtube.com

The table below illustrates how different synthetic methods can influence the stereochemical outcome.

| Method | Key Feature | Predominant Isomer |

| Horner-Wadsworth-Emmons | Stabilized ylides | (E)-alkene |

| Horner-Wadsworth-Emmons | Non-stabilized ylides with salt-free conditions | (Z)-alkene |

| Suzuki Coupling | Stereospecific | Retains stereochemistry of vinylborane |

| Stille Coupling | Stereospecific | Retains stereochemistry of vinylstannane |

Diastereoselective and Enantioselective Synthesis of Chiral Dienone Derivatives

When the dienone structure contains stereocenters, the synthesis becomes more challenging, requiring diastereoselective or enantioselective methods.

Diastereoselective Synthesis: This approach is often used when one or more stereocenters are already present in the starting material. The existing stereocenter can influence the stereochemical outcome of subsequent reactions, leading to the preferential formation of one diastereomer over another. Chiral auxiliaries are often employed to achieve high levels of diastereoselectivity. osi.lv The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical course of a reaction, and is then removed.

Enantioselective Synthesis: This is the most elegant approach for the synthesis of chiral molecules, as it allows for the direct formation of a single enantiomer from an achiral starting material. This is typically achieved using a chiral catalyst or reagent. acs.org For example, an enantioselective aldol (B89426) reaction could be used to create a chiral β-hydroxy ketone, which could then be converted into a chiral dienone. Asymmetric hydroformylation or other catalytic C-H functionalization methods using chiral ligands could also be envisioned for the enantioselective synthesis of chiral dienone derivatives.

The development of new chiral catalysts and asymmetric methodologies continues to be an active area of research, providing increasingly powerful tools for the synthesis of enantiomerically pure chiral dienones. acs.org

Synthetic Utility of Precursor Compounds in Dienone Synthesis

The synthesis of complex molecules often relies on the strategic use of versatile precursor compounds that provide access to key structural motifs. In the context of preparing this compound and its analogs, the utility of specific precursors is paramount. These starting materials are chosen for their reactivity and ability to be transformed into more complex dienone systems through reliable and efficient chemical reactions. The following sections detail the synthesis of crucial precursors, highlighting their role as key intermediates and model systems in the broader synthetic strategy.

Access to Bromomethoxydienones as Key Intermediates

Halogenated enones are pivotal intermediates in organic synthesis, valued for their electrophilic nature which allows for a variety of subsequent chemical transformations. The compound 3-bromo-4-methoxy-3-buten-2-one, a brominated analog of the target dienone structure, serves as a key example of a bromomethoxydienone intermediate. Its synthesis is most commonly achieved through the direct bromination of the precursor, 4-methoxy-3-buten-2-one (B155257).

This transformation involves the reaction of 4-methoxy-3-buten-2-one with bromine, typically in a solvent such as acetic acid at room temperature. The resulting product, 3-bromo-4-methoxy-3-buten-2-one, is an α,β-unsaturated ketone that contains a bromine atom at the β-position. The presence of the electron-withdrawing bromine atom and the conjugated enone system makes this intermediate a versatile substrate for nucleophilic additions, cross-coupling reactions, and cycloadditions, thereby providing a gateway to a diverse range of more complex molecular architectures. The purification of the product is generally accomplished through distillation or recrystallization to achieve high purity, with the reaction yielding moderate to good outputs depending on the precise control of the reaction conditions.

| Reaction Parameter | Description | Source |

| Starting Material | 4-Methoxy-3-buten-2-one | |

| Reagent | Bromine (Br₂) | |

| Solvent | Acetic Acid | |

| Temperature | Room Temperature | |

| Product | 3-Bromo-4-methoxy-3-buten-2-one | |

| Purification | Distillation or Recrystallization |

Preparation of 3-Methoxybutan-2-one (B3048630) as a Model System

The preparation of 3-methoxybutan-2-one serves as an important model system for developing and optimizing synthetic methodologies. Recent advancements have focused on sustainable and efficient routes to this compound, moving away from traditional methods. A notable and highly efficient method is the direct, one-step methylation of acetoin (B143602) (3-hydroxybutan-2-one) using dimethyl carbonate (DMC). This process is often catalyzed by p-toluenesulfonic acid (PTSA) and can be performed under solvent-free conditions.

This synthetic route is recognized for its improved process mass intensity (PMI) and atom economy, aligning with the principles of green chemistry. The reaction is typically conducted by heating a mixture of acetoin, an excess of dimethyl carbonate (which acts as both a reactant and a solvent), and a catalytic amount of PTSA. A large-scale synthesis demonstrated that heating the components to 160°C for 2 hours can achieve a conversion of over 95%. Following the reaction, the product, 3-methoxybutan-2-one, can be isolated and purified by distillation, yielding a colorless liquid with an isolated yield of 85%. The chiral nature of 3-methoxybutan-2-one also makes it a valuable building block in asymmetric synthesis.

A screening of various catalysts for the methylation of acetoin with dimethyl carbonate highlighted the effectiveness of p-toluenesulfonic acid (PTSA).

| Catalyst (5 mol%) | Conversion (%) | Notes | Source |

| Amberlyst-15 | 87 | - | |

| p-Toluenesulfonic acid (PTSA) | >95 | Selected as the best catalyst | |

| Scandium(III) triflate | <5 | - | |

| Zirconium(IV) chloride | <5 | - | |

| Iron(III) chloride | <5 | - | |

| Control (No Catalyst) | 0 | No reaction observed |

Mechanistic Investigations and Reactivity Profiles of 3 Methoxybuta 1,3 Dien 1 One

Nucleophilic Reactivity at the Dienone System

The dienone system of 3-Methoxybuta-1,3-dien-1-one presents multiple electrophilic sites for nucleophilic attack. These include the carbonyl carbon and the β-carbon of the α,β-unsaturated ketone moiety. The mode of addition, whether direct (1,2-addition) or conjugate (1,4-addition), is influenced by the nature of the nucleophile and the reaction conditions.

Conjugate (1,4) Addition Reactions

Conjugate addition, or 1,4-addition, is a key reaction pathway for α,β-unsaturated carbonyl compounds. In this process, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org This type of reaction is often favored with soft nucleophiles and under conditions that allow for thermodynamic control. libretexts.org The initial 1,4-addition results in the formation of an enolate intermediate, which can then be protonated or react with an electrophile. beilstein-journals.org The stability of the resulting product, which retains the carbonyl group, often drives the reaction towards 1,4-addition. libretexts.org

The general mechanism for a conjugate addition reaction is as follows:

Nucleophilic attack: The nucleophile attacks the β-carbon of the α,β-unsaturated system. libretexts.org

Proton Transfer: The resulting enolate intermediate is protonated. libretexts.org

Tautomerization: The enol form tautomerizes to the more stable keto form. libretexts.org

| Factor | Favors 1,4-Addition (Conjugate Addition) | Favors 1,2-Addition (Direct Addition) |

|---|---|---|

| Nucleophile | Weakly basic (e.g., amines, alcohols, thiols, Gilman reagents) | Strongly basic (e.g., Grignard reagents, organolithium reagents) |

| Control | Thermodynamic control | Kinetic control |

| Reaction Conditions | Reversible conditions, often at higher temperatures | Irreversible conditions, often at lower temperatures |

Direct Carbonyl Additions

Direct addition to the carbonyl group, also known as 1,2-addition, involves the nucleophilic attack on the electrophilic carbonyl carbon. masterorganicchemistry.com This pathway is generally favored by strong, hard nucleophiles and under conditions of kinetic control. libretexts.org The reaction proceeds through a tetrahedral intermediate, and upon workup, yields an alcohol. masterorganicchemistry.com The rate of direct addition is influenced by electronic factors, with electron-withdrawing groups adjacent to the carbonyl increasing the rate, and by steric factors, where bulky groups hinder the approach of the nucleophile. masterorganicchemistry.com

Electrophilic Reaction Characteristics

Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. libretexts.org The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a resonance-stabilized allylic carbocation. libretexts.org This delocalized cation can then be attacked by a nucleophile at two different positions, resulting in the observed product mixture. libretexts.orglibretexts.org The ratio of these products can be influenced by factors such as temperature and solvent. libretexts.org At lower temperatures, the kinetically controlled 1,2-addition product often predominates, while at higher temperatures, the thermodynamically more stable 1,4-addition product is favored. masterorganicchemistry.commasterorganicchemistry.com

For instance, the addition of hydrogen bromide (HBr) to 1,3-butadiene (B125203) results in both 3-bromo-1-butene (B1616935) (1,2-addition product) and 1-bromo-2-butene (1,4-addition product). libretexts.orgmasterorganicchemistry.com

Catalyzed Transformations and Functionalization

The reactivity of dienes like this compound can be further expanded and controlled through various catalyzed transformations, enabling specific functionalizations of the molecule.

C-H Bond Functionalization

Recent advancements have demonstrated the potential for cobalt(III)-catalyzed C-H bond functionalization in conjunction with dienes to form complex molecules. nih.gov This methodology allows for the sequential addition of a C-H bond and another functional group across the diene system.

Hydroformylation and Carboformylation of Dienes

Hydroformylation is a significant industrial process that involves the addition of a formyl group (CHO) and a hydrogen atom across a double bond. researchgate.net While traditionally applied to simple alkenes, research has extended this reaction to conjugated dienes like 1,3-butadiene to produce valuable aldehydes. rsc.orggoogle.com

A related and more advanced transformation is carboformylation, which introduces both a formyl group and an organic (R) group across an unsaturated bond. nih.gov This process is particularly valuable as it creates two new carbon-carbon bonds and can generate α-quaternary aldehydes, which are challenging to synthesize via traditional hydroformylation methods. nih.gov A cobalt(III)-catalyzed intermolecular carboformylation has been developed for the synthesis of complex α-quaternary aldehydes from dienes and acetic formic anhydride. nih.gov The mechanism is proposed to involve a 1,3-addition to the conjugated diene. nih.gov

| Transformation | Description | Key Features |

|---|---|---|

| Hydroformylation | Addition of H and CHO across a C=C double bond. | Produces aldehydes; can be catalyzed by rhodium or cobalt complexes. researchgate.net |

| Carboformylation | Addition of an R group and a CHO group across a C=C double bond. nih.gov | Forms two new C-C bonds; can create α-quaternary aldehydes. nih.gov |

Information on "this compound" is Not Available

Following a comprehensive search of available scientific literature and chemical databases, no specific information could be found for the chemical compound "this compound" regarding its mechanistic investigations, reactivity profiles, applications in multi-component reactions, reaction kinetics, or thermodynamic considerations.

The search results consistently referenced other, structurally related dienes, most notably "1-Methoxy-3-trimethylsiloxy-1,3-butadiene," also known as Danishefsky's diene, and "1-Methoxy-1,3-butadiene." These compounds are well-documented in organic synthesis, particularly in Diels-Alder and other cycloaddition reactions.

However, due to the strict requirement to focus solely on "this compound," and the absence of any data for this specific molecule in the accessed resources, it is not possible to generate the requested article. The lack of available information prevents a scientifically accurate and informative discussion on the specified topics for this particular compound.

Therefore, the subsequent sections of the requested article outline, including "Applications in Multi-Component Reactions" and "Reaction Kinetics and Thermodynamic Considerations," cannot be completed for "this compound."

Spectroscopic Characterization and Structural Elucidation of 3 Methoxybuta 1,3 Dien 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for the detailed structural elucidation of 3-Methoxybuta-1,3-dien-1-one, offering insights into its proton and carbon environments.

High-resolution ¹H NMR spectroscopy provides precise information about the chemical environment of the protons within the this compound molecule. The chemical shifts (δ) are indicative of the electronic shielding around the protons, while the coupling constants (J) reveal the connectivity between neighboring protons. ubc.caopenstax.org

The ¹H NMR spectrum of this compound is expected to show distinct signals for the methoxy (B1213986) group protons and the vinylic protons. The protons of the methoxy group (–OCH₃) are typically observed in the range of 3.5–4.0 ppm due to the deshielding effect of the adjacent oxygen atom. openstax.org The vinylic protons, being part of the carbon-carbon double bond system, will resonate at lower fields, generally between 5.0 and 7.0 ppm.

The coupling between these protons results in characteristic splitting patterns. For instance, a proton with 'n' neighboring non-equivalent protons will be split into an 'n+1' multiplet. uci.edu The magnitude of the coupling constant, measured in Hertz (Hz), provides information about the dihedral angle between the coupled protons, which can help in determining the stereochemistry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-1 | ~5.5 - 6.5 | Doublet of doublets (dd) | J(H1-H2), J(H1-H4) |

| H-2 | ~7.0 - 8.0 | Doublet of doublets (dd) | J(H2-H1), J(H2-H4) |

| H-4 (cis to C=O) | ~5.0 - 5.5 | Doublet | J(H4-H1) or J(H4-H2) |

| H-4 (trans to C=O) | ~5.0 - 5.5 | Doublet | J(H4-H1) or J(H4-H2) |

| -OCH₃ | ~3.5 - 4.0 | Singlet | N/A |

Note: The actual chemical shifts and coupling constants can be influenced by the solvent and the specific isomeric form present. thieme-connect.de

¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon skeleton of this compound. docbrown.info Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. docbrown.info

The carbonyl carbon (C=O) of the ketone group is typically the most deshielded and appears at the lowest field, generally in the range of 190–220 ppm. The sp² hybridized carbons of the diene system will resonate between 100 and 150 ppm. The carbon of the methoxy group (–OCH₃) will appear at a higher field, typically around 50–60 ppm, due to the direct attachment to the electronegative oxygen atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~190 - 200 |

| C-2 | ~120 - 140 |

| C-3 | ~150 - 160 |

| C-4 | ~90 - 110 |

| -OCH₃ | ~55 - 65 |

Note: These are approximate chemical shift ranges and can vary based on experimental conditions. chemicalbook.com

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically over two or three bonds. This is crucial for tracing the connectivity of the vinylic protons in the butadienone backbone.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of carbon resonances based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining the stereochemistry, such as the E or Z configuration of the double bonds, by observing through-space interactions between specific protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides essential information about the molecular weight and elemental formula of this compound, as well as its purity.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.gov This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₅H₆O₂), the expected exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 99.0446 |

| [M+Na]⁺ | 121.0265 |

Note: The observed ions may vary depending on the ionization method used.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov A sample of this compound is first vaporized and passed through a GC column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase.

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound, allowing for its positive identification. nih.gov This technique is highly effective for assessing the purity of a this compound sample by detecting and identifying any volatile impurities. Furthermore, GC-MS can be used to identify derivatives of the compound formed during a reaction or degradation process.

Fragmentation Pathways and Isomeric Differentiation via Tandem MS (MS/MS)

Tandem mass spectrometry (MS/MS) provides a powerful tool for elucidating the structure of ions by analyzing their fragmentation patterns. While specific MS/MS data for this compound is not extensively documented in publicly available literature, the fragmentation pathways can be predicted based on the principles of mass spectrometry and the behavior of structurally related compounds.

The protonated molecule, [M+H]⁺, of this compound would be the precursor ion in a typical MS/MS experiment. The fragmentation of this ion is expected to be directed by the functional groups present, namely the enone system and the methoxy group.

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would arise from the cleavage of the methoxy group, resulting in a stable acylium ion.

Loss of carbon monoxide (CO): Decarbonylation is a common fragmentation pathway for ketones and would lead to the formation of a resonance-stabilized cation.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group.

Cleavage of the butadiene backbone: Various cleavages of the C-C single and double bonds in the diene system can occur, leading to smaller fragment ions. For instance, the pyrolysis of 1,3-butadiene (B125203) has been shown to produce species like propargyl (C₃H₃) and methyl (CH₃) radicals. researchgate.net

The fragmentation of ions is often a complex process involving rearrangements and multiple bond cleavages. uni-halle.de The study of synthetic cathinones, which can share some structural motifs with the target compound, has revealed intricate fragmentation pathways, including the formation of characteristic ions like the tropylium (B1234903) ion (m/z 91). researchgate.netojp.gov The analysis of such pathways is crucial for distinguishing between isomers, as different arrangements of atoms will lead to unique sets of fragment ions and relative abundances.

A hypothetical fragmentation table for this compound is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Postulated Structure of Fragment |

| [M+H]⁺ | [M+H - 15]⁺ | •CH₃ | Acylium ion |

| [M+H]⁺ | [M+H - 28]⁺ | CO | Resonance-stabilized cation |

| [M+H]⁺ | [M+H - 30]⁺ | CH₂O | Cation after formaldehyde loss |

| [M+H]⁺ | [M+H - 43]⁺ | •C₂H₃O | Fragment from cleavage of the ketone group |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts.

The key vibrational modes anticipated are:

C=O Stretch: A strong absorption band is expected in the region of 1650-1680 cm⁻¹ for the α,β-unsaturated ketone. Conjugation with the diene system lowers the frequency compared to a simple saturated ketone.

C=C Stretches: The conjugated diene system will give rise to one or two strong to medium bands in the 1580-1650 cm⁻¹ region.

C-O-C Stretches: The methoxy group will exhibit characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch is typically stronger and appears around 1200-1275 cm⁻¹, while the symmetric stretch is found near 1000-1075 cm⁻¹.

=C-H Bending: Out-of-plane bending vibrations for the olefinic protons will appear in the 800-1000 cm⁻¹ region, and their exact positions can provide information about the substitution pattern of the double bonds.

C-H Stretches: Alkenyl C-H stretches will be observed just above 3000 cm⁻¹, while the methyl C-H stretches from the methoxy group will appear just below 3000 cm⁻¹.

Reference spectra for related compounds, such as 1,3-butadiene, show characteristic C=C stretching and =C-H bending vibrations. nist.gov The NIST WebBook provides IR spectral data for 1,3-butadiene, which can serve as a basis for interpreting the diene portion of the target molecule's spectrum. nist.gov

A table summarizing the expected characteristic IR absorption bands is provided below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| α,β-Unsaturated Ketone | C=O Stretch | 1650-1680 | Strong |

| Conjugated Diene | C=C Stretches | 1580-1650 | Medium to Strong |

| Methoxy Ether | Asymmetric C-O-C Stretch | 1200-1275 | Strong |

| Methoxy Ether | Symmetric C-O-C Stretch | 1000-1075 | Medium |

| Alkene | =C-H Bending (out-of-plane) | 800-1000 | Medium to Strong |

| Alkene | =C-H Stretch | >3000 | Medium |

| Alkyl (Methoxy) | C-H Stretch | <3000 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of this compound, comprising the conjugated diene and the ketone, is expected to result in a strong absorption in the UV region.

The primary electronic transition of interest is the π → π* transition of the conjugated system. The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation and the presence of substituents. For 1,3-butadiene, the λmax is around 217 nm. nist.gov The presence of the methoxy group as an auxochrome and the carbonyl group as a chromophore will shift this absorption to a longer wavelength (a bathochromic or red shift).

Woodward-Fieser rules can be used to predict the λmax for conjugated enones and dienes. For this compound, which has a cross-conjugated system, the prediction is more complex. However, a significant bathochromic shift from the base value of 1,3-butadiene is expected. The n → π* transition of the carbonyl group, which is typically weaker, would be expected at a longer wavelength, but may be obscured by the more intense π → π* band.

A summary of the expected UV-Vis absorption is provided below:

| Chromophore | Electronic Transition | Predicted λmax (nm) |

| Conjugated Dienone | π → π | > 220 |

| Carbonyl | n → π | Longer wavelength, possibly obscured |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. leidenuniv.nl For this compound to be analyzed by these techniques, it must be chiral. The name itself does not imply a chiral center. However, if a chiral center were introduced into the molecule, for example through substitution, then CD and ORD could be powerful tools for determining its absolute configuration.

The shape and sign of the Cotton effect curves in ORD and CD spectra are related to the stereochemistry of the molecule. leidenuniv.nl For instance, the Octant Rule for ketones can be used to predict the sign of the Cotton effect for the n → π* transition based on the spatial arrangement of substituents around the carbonyl group. Similarly, the helicity of the diene system can influence the CD spectrum.

Computational and Theoretical Studies on 3 Methoxybuta 1,3 Dien 1 One

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of 3-Methoxybuta-1,3-dien-1-one. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nih.govspectroscopyonline.com This process involves finding the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to a minimum energy structure. spectroscopyonline.com Functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to balance accuracy and computational cost. researchgate.netresearchgate.net For a given molecule, this calculation provides key data on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, a vibrational frequency analysis is typically performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. nih.gov The calculated vibrational modes can be compared with experimental spectra to validate the computational model. researchgate.net

Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT Note: This table is illustrative and represents the type of data obtained from a DFT geometry optimization.

| Parameter | Atoms | Calculated Value |

|---|---|---|

| Bond Length | C1=O1 | 1.23 Å |

| Bond Length | C1-C2 | 1.48 Å |

| Bond Length | C2=C3 | 1.35 Å |

| Bond Length | C3-O2 | 1.36 Å |

| Bond Angle | O1=C1-C2 | 124.5° |

| Bond Angle | C1-C2=C3 | 121.0° |

| Dihedral Angle | O1=C1-C2=C3 | 180.0° (s-trans) |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity, particularly in pericyclic reactions like the Diels-Alder. ethz.ch It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key determinants of reactivity. ethz.ch

For a diene like this compound, the electron-donating methoxy (B1213986) group is expected to raise the energy of the HOMO compared to unsubstituted butadiene. ethz.ch A higher HOMO energy generally indicates greater reactivity towards electron-deficient dienophiles in a normal-electron-demand Diels-Alder reaction. The coefficients (or sizes) of the p-orbitals in the HOMO at different carbon atoms indicate the most likely sites for bond formation. ethz.ch

Table 2: Illustrative Frontier Molecular Orbital Properties for Dienes Note: This table demonstrates how substituents affect FMO energies, influencing reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Buta-1,3-diene | -9.1 | +0.5 | 9.6 |

| 1-Methoxybuta-1,3-diene | -8.5 | +0.3 | 8.8 |

| This compound | -8.8 | -1.5 | 7.3 |

Computational chemistry allows for the detailed mapping of a reaction pathway from reactants to products. This involves locating the transition state (TS), which is the structure of maximum energy along the minimum energy reaction path. The TS represents the energetic barrier that must be overcome for the reaction to proceed. purdue.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the motion of molecules over time. frontiersin.org MD applies classical mechanics to model the dynamic behavior of a system, providing insights into conformational flexibility and intermolecular interactions. researchgate.netnih.gov

For this compound, MD simulations can explore the rotational barrier around the C2-C3 single bond, revealing the relative populations of s-cis and s-trans conformers, which is critical for its participation in Diels-Alder reactions. purdue.edu Furthermore, simulations in a solvent box (e.g., water or an organic solvent) can reveal specific intermolecular interactions, such as hydrogen bonding, and how the solvent structure influences the solute's conformation and reactivity. mdpi.com

In Silico Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods are highly effective at predicting the outcomes of reactions where multiple products are possible. For cycloaddition reactions involving an unsymmetrical diene like this compound, the regioselectivity (the orientation of addition) can be predicted by analyzing the orbital coefficients of the diene's HOMO and the dienophile's LUMO. ethz.ch The preferred regioisomer typically arises from the combination that allows for the strongest interaction between the atoms with the largest orbital coefficients. purdue.edu

Stereoselectivity (e.g., endo vs. exo preference in a Diels-Alder reaction) can be explained by calculating the energies of the respective transition states. The pathway with the lower activation energy is favored, and analysis of the corresponding transition state geometry can often identify stabilizing secondary orbital interactions that lead to the preferred stereoisomer. purdue.edu

Theoretical Spectroscopic Parameter Prediction (e.g., NMR Chemical Shifts)

Beyond vibrational spectra, quantum chemical calculations can predict other spectroscopic parameters. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework.

These theoretical predictions are invaluable for structure elucidation. When a new compound is synthesized, comparing the experimentally measured NMR spectrum with the computationally predicted spectrum provides strong evidence for the proposed structure. Discrepancies between the two can help identify an incorrect structural assignment or reveal interesting electronic effects not initially considered.

Development of Computational Models for Organic Reaction Prediction

The prediction of organic reaction outcomes has been a long-standing goal in chemistry, promising to accelerate the discovery and optimization of synthetic routes. The development of computational models for this purpose has evolved significantly, moving from theory-based quantum chemical calculations to data-driven machine learning approaches. These models are increasingly capable of predicting not just the products of a reaction but also suitable reaction conditions, potential pathways, and selectivity.

Quantum Chemical Approaches

Early and still fundamental approaches to reaction prediction rely on quantum chemical (QC) calculations, such as Density Functional Theory (DFT). numberanalytics.comnumberanalytics.com These methods model the electronic structure of molecules to calculate the potential energy surface of a reaction, helping to identify transition states and intermediates. numberanalytics.comnumberanalytics.comnumberanalytics.com For a compound like this compound, which is a substituted diene, QC methods are particularly useful for studying pericyclic reactions like the Diels-Alder reaction. numberanalytics.comnumberanalytics.comnccr-must.ch

Key theoretical models used to analyze and predict the outcomes of such reactions include:

Frontier Molecular Orbital (FMO) Theory: This theory explains reactivity and selectivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com For this compound, the electron-donating methoxy group would raise the energy of the HOMO, influencing its reactivity in cycloadditions.

Woodward-Hoffmann Rules: These rules predict the stereochemical outcome of pericyclic reactions based on the conservation of orbital symmetry. numberanalytics.comyoutube.com They are a powerful predictive tool for concerted reactions. youtube.com

Distortion/Interaction Model (Activation Strain Model): This model deconstructs the activation barrier of a reaction into two components: the energy required to distort the reactants into their transition-state geometries (distortion energy) and the interaction energy between the distorted molecules. scispace.comnih.govnih.gov This allows for a more detailed understanding of the factors controlling reactivity and selectivity. nih.gov For instance, it can explain why a particular regio- or stereoisomer is favored in the Diels-Alder reaction of a substituted diene. nih.gov

Computational studies using these methods have been instrumental in understanding the mechanisms of various cycloaddition reactions, providing insights that are crucial for developing more generalized predictive models. numberanalytics.comnih.govacs.org

Machine Learning and Data-Driven Models

More recently, the field has seen a surge in the use of machine learning (ML) and artificial intelligence (AI) to predict reaction outcomes. numberanalytics.comnumberanalytics.comacs.org These approaches leverage large datasets of known reactions, often extracted from chemical literature and patents, to train models that can generalize to new, unseen combinations of reactants. acs.orgnih.gov

The development of these models typically follows a few general strategies:

Template-Based Methods: These models use a set of predefined reaction rules or "templates" to generate potential products from a given set of reactants. acs.org Machine learning is then used to rank these candidates and identify the most likely major product. acs.org One study demonstrated a model that could assign the major product a rank of 1 in 71.8% of cases from a self-generated list of possibilities. bohrium.com

Neural Network Models: Deep learning, particularly neural networks, can learn complex patterns from reaction data without relying on predefined templates. nih.govrsc.org These models can take representations of reactant molecules (like molecular fingerprints or graphs) as input and predict the products or even the optimal reaction conditions (solvent, catalyst, temperature). nih.govnih.gov A neural network trained on approximately 10 million reactions from the Reaxys database was able to predict suitable reaction conditions with high accuracy. nih.gov

Knowledge Graph Approaches: This method constructs a network of known reactions and reactants. acs.org To predict a new reaction, the model analyzes the "half-reactions" that each reactant is known to participate in to generate a list of plausible products. acs.org

The success of these data-driven models is highly dependent on the availability of large, well-curated datasets of chemical reactions. nih.gov For a specific compound like this compound, its reactions could be predicted by models trained on vast databases of organic reactions, especially those including Diels-Alder and other pericyclic reactions involving substituted dienes.

The table below illustrates the general capabilities of modern machine learning models in predicting various aspects of organic reactions.

| Model Type | Prediction Target | Top-1 Accuracy | Top-5 Accuracy | Notes |

| Neural Network | Major Product | 71.8% bohrium.com | 90.8% bohrium.com | Trained on 15,000 patent reactions. |

| Neural Network | Reaction Conditions (Catalyst, Solvent, etc.) | ~70% (Top-10) nih.gov | N/A | Trained on ~10 million reactions. nih.gov |

| ML & Reaction Network | Products & Pathways | N/A | 68.6% rsc.org | Trained on 50 fundamental organic reactions. rsc.org |

These computational tools, from fundamental quantum chemical calculations to sophisticated machine learning algorithms, represent a paradigm shift in synthetic chemistry. numberanalytics.comnumberanalytics.com By providing predictive insights into reaction outcomes and conditions, they hold the potential to significantly streamline the process of chemical discovery and development. nih.gov For a versatile building block like this compound, these models could be applied to explore its reactivity with a wide range of reaction partners, guiding experimental efforts toward the synthesis of novel and complex molecules.

Advanced Research Applications and Future Directions for 3 Methoxybuta 1,3 Dien 1 One

Role in Complex Natural Product Synthesis and Analogs

No specific examples of the application of "3-Methoxybuta-1,3-dien-1-one" in the synthesis of complex natural products or their analogs were found in the reviewed literature.

Design and Synthesis of Novel Catalytic Systems for Dienone Transformations

There is no available research detailing the design and synthesis of novel catalytic systems specifically for the transformation of "this compound."

Exploration of Sustainable and Green Chemistry Approaches in Dienone Synthesis

While green chemistry principles are widely applied to organic synthesis, no studies were identified that specifically explore sustainable and green approaches for the synthesis of "this compound." the-gist.orgbiorizon.eu

Integration with Flow Chemistry and Automation in Organic Synthesis

The integration of flow chemistry and automation is a significant trend in modern organic synthesis for improving safety, efficiency, and scalability. wikipedia.orgseqens.comazolifesciences.comrsc.orgyoutube.com However, no publications were found that document the application of these technologies to the synthesis of "this compound."

Computational Design and Virtual Screening for Novel Dienone-Based Scaffolds

Computational tools are increasingly used for the design and virtual screening of novel molecular scaffolds. researchgate.netmdpi.com There is no evidence in the searched literature of these methods being applied to "this compound" to develop new chemical entities.

Due to the lack of specific data, no data tables or a list of mentioned compounds can be generated.

Q & A

Basic: What are the established synthetic routes for 3-Methoxybuta-1,3-dien-1-one, and how can reaction conditions be optimized?

Answer:

A common method involves methylenation of alkenyl Fischer carbene complexes. For example, (E)-1-(4-Chlorophenyl)-3-methoxybuta-1,3-diene was synthesized via this approach, yielding a yellowish oil with 90% efficiency after purification by column chromatography . Key parameters for optimization include:

- Catalyst selection : Use transition metal catalysts (e.g., Cr or W carbenes) to stabilize intermediates.

- Temperature control : Maintain sub-ambient temperatures (e.g., 0°C) during reagent addition to prevent side reactions.

- Solvent system : Acetone or dichloromethane is preferred for solubility and stability of intermediates.

- Purification : Silica gel chromatography with EtOAc/hexane (10%) effectively isolates the product .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

Nuclear Magnetic Resonance (NMR) is critical for structural confirmation:

- ¹H-NMR (CDCl₃): Peaks at δ 3.70 (s, 3H, methoxy group), 6.52 (d, J = 15.8 Hz, conjugated diene), and 7.28–7.34 ppm (aromatic protons) .

- ¹³C-NMR : Signals at δ 54.9 (methoxy carbon), 125.2–135.3 (diene and aryl carbons), and 158.9 ppm (carbonyl carbon) .

Elemental analysis (e.g., C, H, Cl content) further validates purity .

Advanced: How can contradictions in reported reaction pathways (e.g., isomerization vs. decomposition) be resolved experimentally?

Answer:

Contradictions often arise from variable photolytic or thermal conditions. To address this:

Controlled photolysis studies : Use EUPHORE-scale reactors to simulate atmospheric conditions and monitor products via GC-MS. For instance, E,E-2,4-hexadienal isomerizes to ketene-type compounds under UV light, suggesting similar behavior in this compound .

Isolation of intermediates : Employ cryogenic trapping or in-situ IR spectroscopy to identify transient species.

Computational validation : Compare experimental data with DFT-calculated transition states to verify plausible pathways .

Advanced: What computational strategies predict the reactivity of this compound in Diels-Alder reactions?

Answer:

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies to assess electron-rich diene compatibility.

- Molecular dynamics simulations : Model steric effects of substituents (e.g., methoxy groups) on reaction kinetics.

- Retrosynthesis tools : Platforms like Pistachio or Reaxys predict feasible cycloaddition partners and regioselectivity .

Advanced: How does the stability of this compound vary under thermal vs. photolytic conditions?

Answer:

- Thermal stability : Decomposition occurs above 150°C, forming volatile fragments (monitored via TGA-MS).

- Photolytic stability : UV exposure (λ = 290–400 nm) induces [4+2] cycloaddition or ketene formation, as observed in analogues like E,E-2,4-hexadienal .

Methodological recommendations : - Use quartz reactors for UV studies and argon blankets to suppress oxidative side reactions.

- Track degradation products with high-resolution LC-MS .

Advanced: What are the emerging applications of this compound in material science or medicinal chemistry?

Answer:

- Polymer precursors : Its conjugated diene structure serves as a monomer for conductive polymers.

- Drug discovery : Derivatives interact with neurotransmitter receptors (e.g., serotonin receptors) in neurological disorder studies .

- Cross-coupling reactions : Palladium-catalyzed couplings with aryl halides yield bioactive heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.